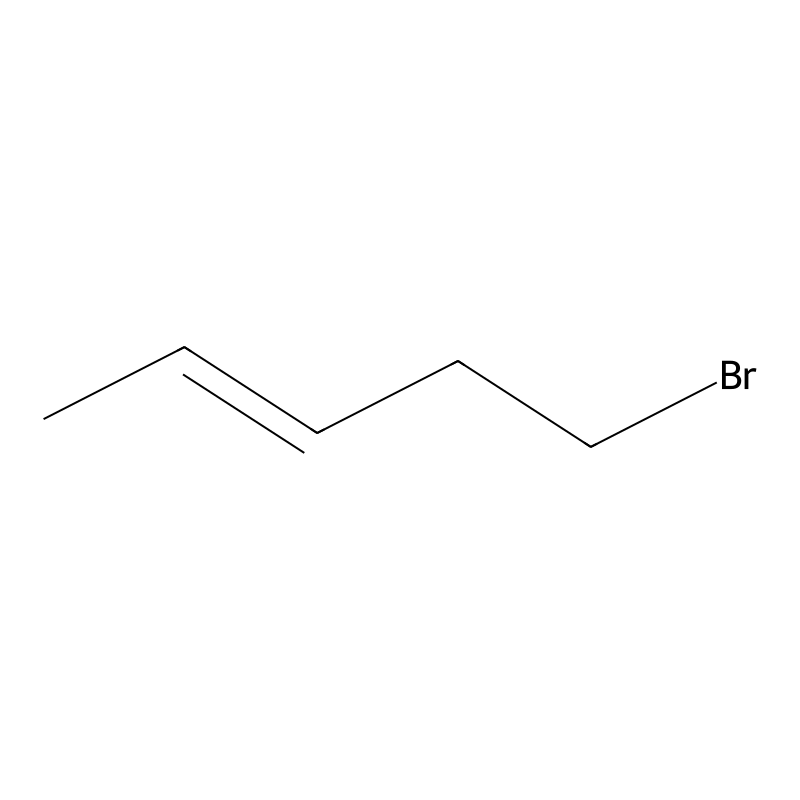

2-Pentene, 5-bromo-, (2E)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-Pentene, 5-bromo-, (2E)-, also known as 5-bromo-2-pentene, is an organic compound characterized by the presence of a bromine atom at the fifth position of the pentene chain. Its molecular formula is , and it has a molecular weight of approximately 149.029 g/mol. The compound exists in two geometric isomers: (2E)- and (2Z)- forms, with the (2E)- configuration being the focus here. It is a colorless to pale yellow liquid with a boiling point of about 129.5 °C and a density of approximately 1.264 g/cm³ .

- Elimination Reactions: It can undergo elimination to form alkenes, such as through dehydrohalogenation when treated with strong bases.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions like the S_N2 mechanism.

- Addition Reactions: It can react with hydrogen halides or halogens, leading to the formation of haloalkanes or dihaloalkanes .

The synthesis of 2-Pentene, 5-bromo-, can be achieved through several methods:

- Electrophilic Addition: Starting from pentene, bromine can be added across the double bond using bromination reactions.

- Alkylation Reactions: Utilizing a suitable alkyl halide and a base can lead to the formation of this compound through nucleophilic substitution methods.

- Bromination of Alkenes: Direct bromination of 2-pentene can yield 5-bromo-2-pentene with appropriate control over reaction conditions to favor the desired isomer .

2-Pentene, 5-bromo-, finds utility in various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research: Used in laboratories for studying reaction mechanisms involving alkenes and alkyl halides.

- Material Science: Potential applications in developing new materials due to its unique reactivity profile .

Interaction studies involving 2-Pentene, 5-bromo-, focus primarily on its reactivity with nucleophiles and electrophiles. These studies help elucidate its potential as a precursor for more complex organic molecules. Additionally, its interactions with biological systems could provide insights into its safety profile and potential therapeutic uses .

Several compounds share structural similarities with 2-Pentene, 5-bromo-. Below are some notable comparisons:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| 1-Bromopropene | C3H5Br | 107.98 g/mol | Shorter carbon chain; more reactive due to terminal double bond. |

| 3-Bromobutene | C4H7Br | 135.00 g/mol | Similar reactivity; located at different carbon position. |

| 5-Bromo-2-methylpent-2-ene | C6H11Br | 163.06 g/mol | Contains an additional methyl group; higher molecular weight. |

The uniqueness of 2-Pentene, 5-bromo-, lies in its specific positioning of the bromine atom and its ability to undergo selective reactions due to its geometric configuration (E/Z isomerism) which influences its reactivity and applications .

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Irritant;Health Hazard